

# LTX-315 with PD-1 Inhibitors: A Synergistic Approach to Cancer Immunotherapy

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: SAM-315

Cat. No.: B1246947

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

The landscape of cancer treatment is increasingly dominated by immunotherapeutic strategies designed to harness the patient's own immune system to fight malignancies. Among these, PD-1 inhibitors have become a cornerstone of therapy for various cancers. However, a significant portion of patients do not respond to these agents, often due to an immunologically "cold" tumor microenvironment. The oncolytic peptide LTX-315 is being investigated as a potent partner for PD-1 inhibitors, with the aim of converting these non-responsive tumors into "hot," immune-infiltrated environments susceptible to checkpoint blockade. This guide provides a detailed comparison of LTX-315 in combination with PD-1 inhibitors versus the respective monotherapies, supported by experimental data.

## Mechanism of Action: A Two-Pronged Attack on Cancer

LTX-315 and PD-1 inhibitors employ distinct but complementary mechanisms to induce an anti-tumor immune response.

### LTX-315: Inducing Immunogenic Cell Death

LTX-315 is a first-in-class, 9-mer oncolytic peptide derived from human lactoferrin.<sup>[1]</sup> When injected directly into a tumor, it selectively targets and disrupts the plasma and mitochondrial membranes of cancer cells.<sup>[2]</sup> This membranolytic activity leads to rapid necrotic cell death,

releasing a cascade of tumor antigens and danger-associated molecular patterns (DAMPs) into the tumor microenvironment.[3][4] This process, known as immunogenic cell death (ICD), effectively transforms the tumor into an *in situ* vaccine. The release of DAMPs stimulates the maturation and recruitment of dendritic cells (DCs), which then present the tumor antigens to T-cells, priming a tumor-specific immune response.[3][5] A key outcome of this process is the increased infiltration of cytotoxic CD8+ T-cells into the tumor, turning a "cold" tumor "hot".[6][7]



[Click to download full resolution via product page](#)

Figure 1: LTX-315 Signaling Pathway

### PD-1 Inhibitors: Releasing the Brakes on T-Cells

Programmed cell death protein 1 (PD-1) is an immune checkpoint receptor expressed on activated T-cells.[8] Its ligand, PD-L1, can be expressed on tumor cells.[9] When PD-L1 binds to PD-1, it sends an inhibitory signal to the T-cell, preventing it from attacking the tumor cell.[9] This is a key mechanism by which cancers evade the immune system. PD-1 inhibitors are monoclonal antibodies that block the interaction between PD-1 and PD-L1, thereby "releasing the brakes" on the T-cells and allowing them to recognize and kill cancer cells.[9][10]

[Click to download full resolution via product page](#)

Figure 2: PD-1 Inhibitor Mechanism of Action

## Clinical Performance: Combination vs. Monotherapy

The clinical data available for the combination of LTX-315 and PD-1 inhibitors primarily comes from a Phase I/II study (NCT01986426).[11][12][13] This study evaluated LTX-315 as a monotherapy and in combination with ipilimumab (a CTLA-4 inhibitor) or pembrolizumab (a PD-1 inhibitor) in patients with advanced solid tumors.[11] For comparison, data from key monotherapy trials of pembrolizumab and ipilimumab in advanced melanoma are presented.

It is crucial to note that the following data are from different clinical trials with varying patient populations, prior treatments, and study phases. Therefore, direct cross-trial comparisons should be interpreted with caution.

## LTX-315 Combination Therapy & Monotherapy

Table 1: Clinical Activity of LTX-315 in Heavily Pretreated Advanced Solid Tumors (NCT01986426)

| Treatment Arm           | Patient Population                   | Number of Evaluable Patients | Best Overall Response | Partial Response (PR) | Stable Disease (SD) |
|-------------------------|--------------------------------------|------------------------------|-----------------------|-----------------------|---------------------|
| LTX-315 + Pembrolizumab | Triple-Negative Breast Cancer (TNBC) | 12                           | -                     | 17%                   | 25%                 |
| LTX-315 + Ipilimumab    | Melanoma                             | 6                            | -                     | 0%                    | 33%                 |
| LTX-315 Monotherapy     | Various Solid Tumors                 | 36                           | SD at 2 months in 28% | -                     | 28%                 |

Data sourced from a Phase I/II study abstract.[\[11\]](#)

In the NCT01986426 study, LTX-315 monotherapy demonstrated a manageable safety profile and induced an increase in CD8+ T-cells in the injected lesions of 89% of evaluable patients. [\[11\]](#) While no objective responses by immune-related response criteria (irRC) were observed with monotherapy, stable disease was achieved in a significant portion of patients.[\[7\]](#)[\[9\]](#) The combination of LTX-315 with pembrolizumab in TNBC patients showed a partial response rate of 17% and a stable disease rate of 25% in a small, evaluable cohort.[\[11\]](#)

## PD-1 and CTLA-4 Inhibitor Monotherapy in Advanced Melanoma

Table 2: Clinical Activity of PD-1/CTLA-4 Inhibitors as Monotherapy in Advanced Melanoma

| Treatment                 | Clinical Trial         | Patient Population          | Number of Patients | Objective Response Rate (ORR) | 3-Year Overall Survival | 5-Year Overall Survival |
|---------------------------|------------------------|-----------------------------|--------------------|-------------------------------|-------------------------|-------------------------|
| Pembrolizumab (anti-PD-1) | KEYNOTE-001            | Ipilimumab -naïve & treated | 655                | 33-45%                        | 40%                     | 34%                     |
| Ipilimumab (anti-CTLA-4)  | Phase II (NCT00289640) | Pretreated                  | 73 (10 mg/kg)      | 11.1%                         | -                       | -                       |
| Ipilimumab (anti-CTLA-4)  | Phase II               | Pretreated                  | 155 (10 mg/kg)     | 5.8%                          | -                       | -                       |

Data for Pembrolizumab sourced from the KEYNOTE-001 study.[1][4][14][15] Data for Ipilimumab sourced from two separate Phase II studies.[16][17]

PD-1 inhibitors like pembrolizumab have demonstrated significant and durable responses as monotherapy in advanced melanoma, with a 5-year overall survival rate of 34% in the KEYNOTE-001 trial.[1] Ipilimumab, a CTLA-4 inhibitor, has also shown clinical activity, albeit with lower response rates compared to PD-1 inhibitors in more recent studies.[16][17]

## Experimental Protocols

### LTX-315 and Pembrolizumab Combination Therapy (NCT01986426)

The following provides a general overview of the experimental protocol for the combination arm of the NCT01986426 trial.



[Click to download full resolution via product page](#)

Figure 3: Generalized Experimental Workflow for Combination Therapy

- Patient Population: Patients with heavily pretreated, advanced solid tumors with at least one lesion accessible for intratumoral injection.[11][18]
- LTX-315 Administration: Intratumoral injection twice weekly for three weeks.[11] The dose and volume were dependent on the size of the injected lesion.[2][5]
- Pembrolizumab Administration: Intravenous (IV) infusion, typically 200 mg, administered over 30 minutes every three weeks.[19][20]

- Tumor Biopsies: Tumor biopsies were collected at baseline and after treatment to assess immunological parameters.[9][11]
- Immune Monitoring:
  - Immunohistochemistry (IHC): Performed on tumor biopsies to quantify the infiltration of immune cells, particularly CD8+ T-cells.[11] This involves staining tissue sections with antibodies specific to CD8, followed by visualization and quantification.[21][22]
  - T-Cell Receptor (TCR) Sequencing: The repertoire of T-cell receptors in peripheral blood and tumor biopsies was assessed by TCR $\beta$ -gene sequencing to identify clonal expansion of T-cells in response to treatment.[11] This method involves amplifying and sequencing the CDR3 region of the TCR gene, which is unique to each T-cell clone.[23][24]
- Response Evaluation: Anti-tumor activity was assessed using immune-related response criteria (irRC).[11]

## Conclusion

The combination of LTX-315 with PD-1 inhibitors represents a promising strategy to enhance the efficacy of cancer immunotherapy. By inducing immunogenic cell death and promoting T-cell infiltration, LTX-315 has the potential to convert immunologically "cold" tumors into "hot" tumors that are more responsive to checkpoint blockade.

Early clinical data suggests that the combination is generally safe and tolerable and may lead to improved clinical outcomes in some heavily pretreated patient populations compared to what might be expected with either agent alone in a similar setting.[11] LTX-315 monotherapy effectively remodels the tumor microenvironment by increasing the number of tumor-infiltrating lymphocytes, providing a strong rationale for its use as a T-cell primer in combination with other immunotherapies.[11]

While the available data is encouraging, it is important to acknowledge the limitations of comparing results across different clinical trials. Larger, randomized controlled trials are needed to definitively establish the clinical benefit of the LTX-315 and PD-1 inhibitor combination compared to PD-1 inhibitor monotherapy in specific cancer types. These future studies will be critical in defining the role of this novel combination therapy in the evolving landscape of cancer treatment.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Five-year survival outcomes for patients with advanced melanoma treated with pembrolizumab in KEYNOTE-001 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Preparation, Storage and Administration of KEYTRUDA® (pembrolizumab) | HCP [keytrudahcp.com]
- 4. targetedonc.com [targetedonc.com]
- 5. LTX-315 and adoptive cell therapy using tumor-infiltrating lymphocytes generate tumor specific T cells in patients with metastatic soft tissue sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How KEYTRUDA® (pembrolizumab) Is Given [keytruda.com]
- 7. ASCO – American Society of Clinical Oncology [asco.org]
- 8. ASCO – American Society of Clinical Oncology [asco.org]
- 9. Safety, Antitumor Activity, and T-cell Responses in a Dose-Ranging Phase I Trial of the Oncolytic Peptide LTX-315 in Patients with Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. england.nhs.uk [england.nhs.uk]
- 11. ascopubs.org [ascopubs.org]
- 12. LTX-315 in Patients With Transdermally Accessible Tumours as Monotherapy or Combination With Ipilimumab or Pembrolizumab [clin.larvol.com]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. ascopubs.org [ascopubs.org]
- 15. merck.com [merck.com]
- 16. Ipilimumab monotherapy in patients with pretreated advanced melanoma: a randomised, double-blind, multicentre, phase 2, dose-ranging study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Efficacy and safety of ipilimumab monotherapy in patients with pretreated advanced melanoma: a multicenter single-arm phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Facebook [cancer.gov]
- 19. cancercareontario.ca [cancercareontario.ca]
- 20. accessdata.fda.gov [accessdata.fda.gov]
- 21. researchgate.net [researchgate.net]
- 22. Immunohistochemistry for Tumor-Infiltrating Immune Cells After Oncolytic Virotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. T Cell Receptor Sequencing Principles - CD Genomics [cd-genomics.com]
- 24. TCR sequencing: applications in immuno-oncology research - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [LTX-315 with PD-1 Inhibitors: A Synergistic Approach to Cancer Immunotherapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1246947#ltx-315-in-combination-with-pd-1-inhibitors-vs-monotherapy]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)